molecular formula C10H13N3O B13282437 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile

Cat. No.: B13282437
M. Wt: 191.23 g/mol
InChI Key: SEGZUJSTQZMFBV-UHFFFAOYSA-N
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Description

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

The synthesis of 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-cyanopyridine with 3-hydroxybutylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites on enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Similar compounds to 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile include other pyridine derivatives with various substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. For example, 2-aminopyridine and 3-hydroxy-2-methylpyridine are related compounds that may have different uses in research and industry.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(3-hydroxybutylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-8(14)4-5-12-10-3-2-9(6-11)13-7-10/h2-3,7-8,12,14H,4-5H2,1H3

InChI Key

SEGZUJSTQZMFBV-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=CN=C(C=C1)C#N)O

Origin of Product

United States

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